2-Ethoxy-3-methylbutanenitrile

Description

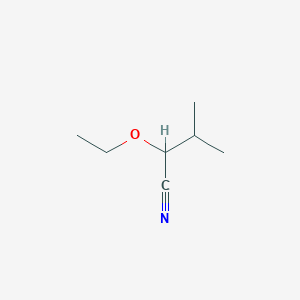

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-methylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-9-7(5-8)6(2)3/h6-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUZONKAWGDQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethoxy 3 Methylbutanenitrile

Ethoxylation Approaches to Nitrile Derivatives

Ethoxylation, the introduction of an ethoxy group (-OCH₂CH₃) onto a molecular scaffold, is a fundamental transformation in the synthesis of ethers. For nitrile derivatives, this process often involves the conversion of a precursor alcohol into the desired ether, leveraging established synthetic protocols.

The primary and most effective method for synthesizing 2-Ethoxy-3-methylbutanenitrile is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This classical yet robust SN2 reaction is well-suited for creating ethers from an alkoxide and a primary alkyl halide. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic substitution of a halide ion from an ethyl halide by an alkoxide. byjus.commasterorganicchemistry.com

The process is typically carried out in a suitable solvent such as acetonitrile (B52724) or N,N-dimethylformamide, with the reaction temperature maintained between 50-100 °C for several hours. byjus.com The key to this synthesis is the generation of a potent nucleophile, the alkoxide, from a less reactive alcohol precursor.

The logical and common precursor for the synthesis of this compound is 2-Hydroxy-3-methylbutanenitrile (B103398), also known as isobutyraldehyde (B47883) cyanohydrin. biosynth.com This compound features a hydroxyl group positioned alpha to the nitrile, making it an ideal starting point for ethoxylation via the Williamson synthesis.

The first step in this transformation is the deprotonation of the hydroxyl group on 2-Hydroxy-3-methylbutanenitrile. youtube.com This is accomplished by treating the alcohol with a strong base, such as sodium hydride (NaH), which quantitatively removes the acidic proton to form a sodium alkoxide. masterorganicchemistry.comyoutube.com This newly formed alkoxide is a powerful nucleophile that can then react with an ethylating agent, like ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I), to yield the target ether, this compound. byjus.comdoubtnut.com

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 2-Hydroxy-3-methylbutanenitrile | Sodium Hydride (NaH) | Sodium 2-cyano-1-isopropyl-ethoxide | Acid-Base (Deprotonation) |

| 2 | Sodium 2-cyano-1-isopropyl-ethoxide | Ethyl Bromide (or Iodide) | This compound | SN2 Nucleophilic Substitution |

Table 1: General Williamson Ether Synthesis Pathway for this compound.

Stereoselective Synthesis Strategies for this compound

The carbon atom bonded to both the nitrile and the ethoxy group in this compound is a chiral center. Consequently, controlling the stereochemistry at this position is a critical aspect of its synthesis.

The Williamson ether synthesis proceeds via an SN2 mechanism, which is inherently stereospecific. masterorganicchemistry.com This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.comuobasrah.edu.iq This geometric constraint leads to a complete inversion of the stereochemical configuration at the reaction center. masterorganicchemistry.com

Therefore, to synthesize a specific enantiomer of this compound, one must begin with the corresponding enantiomerically pure precursor, 2-Hydroxy-3-methylbutanenitrile. For instance, if the (R)-enantiomer of the final product is desired, the synthesis must start with the (S)-enantiomer of the hydroxy precursor, which is then converted to its corresponding tosylate or other activated form for substitution by an ethoxide nucleophile. Alternatively, starting with (R)-2-Hydroxy-3-methylbutanenitrile, forming the alkoxide, and reacting it with an ethyl halide will produce (R)-2-Ethoxy-3-methylbutanenitrile, as the chiral center is not the site of substitution in this pathway.

| Starting Material (Precursor) | Stereochemistry of Reaction | Final Product |

| (R)-2-Hydroxy-3-methylbutanenitrile | Retention (Chiral center not inverted) | (R)-2-Ethoxy-3-methylbutanenitrile |

| (S)-2-Hydroxy-3-methylbutanenitrile | Retention (Chiral center not inverted) | (S)-2-Ethoxy-3-methylbutanenitrile |

Table 2: Stereochemical Outcome in Williamson Synthesis.

Emerging Synthetic Pathways for this compound Analogues

The versatility of the Williamson ether synthesis allows for the production of a wide range of 2-alkoxy-3-methylbutanenitrile analogues. By simply varying the alkyl halide used in the substitution step, a library of different ethers can be generated from the common 2-Hydroxy-3-methylbutanenitrile precursor. For example, using methyl iodide would yield 2-methoxy-3-methylbutanenitrile, while propyl bromide would result in 2-propoxy-3-methylbutanenitrile.

Research into the synthesis of other complex chiral building blocks provides insight into emerging strategies. For instance, the synthesis of molecules like (R)-4-(Benzyloxy)-3-methylbutanenitrile demonstrates that similar protection and substitution strategies can be applied to related structures. researchgate.net Furthermore, methodologies for synthesizing other nitrile-containing heterocyclic and carbocyclic compounds suggest that the core 3-methylbutanenitrile scaffold can be incorporated into more complex molecular architectures through various coupling and cyclization reactions. google.comgoogle.com While methods like alkoxymercuration-demercuration are used for ether synthesis from alkenes, their application to a cyanohydrin precursor is less direct than the Williamson pathway. vaia.com The development of novel catalytic systems continues to offer new possibilities for more efficient and selective etherification reactions that may be applied to the synthesis of these analogues in the future.

Elucidation of Reaction Mechanisms and Transformation Pathways of 2 Ethoxy 3 Methylbutanenitrile

Nucleophilic Substitution Reactions in 2-Ethoxy-3-methylbutanenitrile Systems

The carbon atom alpha to the nitrile group in this compound is a tertiary center, which significantly influences the mechanisms of nucleophilic substitution reactions. Both S(_N)2 and S(_N)1 pathways are theoretically possible, but their viability is dictated by steric and electronic factors.

S(_N)2 Reaction Mechanisms and Stereochemical Outcomes

The S(_N)2 mechanism involves a concerted, single-step reaction where a nucleophile attacks the electrophilic carbon from the backside as the leaving group departs. pdx.edu However, for this compound, the tertiary nature of the carbon atom bearing the nitrile and ethoxy groups presents significant steric hindrance. nih.gov This bulkiness impedes the backside attack required for an S(_N)2 reaction, drastically slowing down the reaction rate compared to primary or secondary carbons. pdx.edu

Generally, the reactivity order for S(_N)2 reactions is methyl > primary > secondary > tertiary. pdx.edu Therefore, a direct S(_N)2 displacement at the C2 position of this compound is highly unfavorable under typical conditions. If such a reaction were to occur, it would proceed with a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. nih.gov

Table 1: Relative S(_N)2 Reaction Rates for Different Substrates (Illustrative)

| Substrate Type | Relative Rate | Steric Hindrance |

|---|---|---|

| Methyl | Very High | Low |

| Primary | High | Moderate |

| Secondary | Low | High |

S(_N)1 Reaction Pathways and Carbocation Intermediates in Related Systems

The S(_N)1 reaction mechanism proceeds through a multi-step pathway involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate of an S(_N)1 reaction is primarily dependent on the stability of this intermediate. For this compound, the departure of a suitable leaving group from the C2 position would generate a tertiary carbocation.

The stability of this carbocation is influenced by two opposing factors:

Stabilization by the adjacent ethoxy group: The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated to the adjacent empty p-orbital of the carbocation through resonance. This delocalization of positive charge significantly stabilizes the carbocation intermediate. masterorganicchemistry.com Atoms with lone pairs adjacent to a carbocationic center are effective at providing stability. masterorganicchemistry.com

Destabilization by the adjacent nitrile group: The nitrile group is strongly electron-withdrawing due to the high electronegativity of nitrogen and its ability to accept electron density via resonance. masterorganicchemistry.com An electron-withdrawing group adjacent to a carbocationic center generally destabilizes it. masterorganicchemistry.combeilstein-journals.org

Influence of the Ethoxy Group on Nitrile Reactivity

The ethoxy group (-OCH(_2)CH(_3)) at the C2 position exerts a profound electronic influence on the adjacent nitrile group (-C≡N). This influence is a combination of inductive and resonance effects.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group withdraws electron density from the alpha-carbon through the sigma bond. This is known as a negative inductive effect. masterorganicchemistry.com

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into an adjacent pi-system or p-orbital. This donation of electron density is a positive mesomeric or resonance effect. studypug.comwikipedia.org

Furthermore, the presence of the alpha-ethoxy group makes the alpha-hydrogen acidic. Strong bases, such as organolithium compounds, can deprotonate the alpha-carbon to form a nitrile anion. mdpi.comencyclopedia.pub This anion can then participate in further reactions, such as self-condensation in a Thorpe-type reaction, which has been observed in other α-alkoxynitriles. mdpi.comresearchgate.net

Advanced Reaction Kinetics and Mechanistic Investigations of this compound

Specific kinetic studies on this compound are not widely available in published literature. However, the kinetics of reactions involving analogous compounds provide valuable insights.

For nucleophilic substitution reactions, kinetic experiments would be crucial to distinguish between S(_N)1 and S(_N)2 pathways.

An S(_N)2 reaction would exhibit second-order kinetics, with the rate depending on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). pdx.edu

An S(_N)1 reaction would typically show first-order kinetics, where the rate is dependent only on the concentration of the substrate (Rate = k[Substrate]), as the formation of the carbocation is the rate-determining step. masterorganicchemistry.com

Table 2: Expected Kinetic Profiles for Substitution Reactions (Illustrative)

| Reaction Pathway | Rate Law | Dependence on [Nucleophile] | Stereochemical Outcome |

|---|---|---|---|

| S(_N)1 | Rate = k[Substrate] | Independent | Racemization |

Kinetic studies on the reduction of nitriles have shown that the reaction can be highly efficient with certain catalysts. For instance, the hydroboration of nitriles using zinc dihydride catalysts has demonstrated high turnover frequencies, indicating a very active catalytic process. rsc.org While not specific to this compound, these studies suggest that catalytic reductions would likely follow complex kinetic profiles dependent on the catalyst, substrate, and reducing agent concentrations. Mechanistic investigations could involve computational studies to model transition states and intermediates, as well as isotopic labeling to track the movement of atoms throughout the reaction pathway.

Sophisticated Spectroscopic and Chromatographic Characterization of 2 Ethoxy 3 Methylbutanenitrile

Advanced Analytical Techniques for Nitrile Quantification and Purity Assessment

The accurate quantification and determination of purity of 2-Ethoxy-3-methylbutanenitrile are paramount in various scientific and industrial applications. This is achieved through the utilization of high-resolution chromatographic techniques, often coupled with sensitive detectors.

Gas chromatography (GC) stands as a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The inherent volatility of this nitrile allows for its direct analysis by GC, typically employing a flame ionization detector (FID) for quantification due to its excellent sensitivity towards organic compounds. For enhanced sensitivity and selectivity, especially in complex matrices, derivatization may be employed, although it is often not necessary for this class of compounds.

A typical GC-FID method for the analysis of this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL (split or splitless) |

| Expected Retention Time | 8 - 12 minutes |

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly for non-volatile impurities that may be present. Since the nitrile and ether functional groups lack a strong chromophore for UV detection, direct analysis can be challenging. However, derivatization techniques can be employed to introduce a UV-active or fluorescent tag, thereby enhancing detection sensitivity.

Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for the direct analysis of the underivatized compound. Reversed-phase HPLC is the most common mode of separation for such moderately polar compounds.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV (with derivatization), ELSD, or CAD |

| Injection Volume | 10 µL |

For highly sensitive and selective quantification, particularly at trace levels in complex sample matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically effective for the analysis of nitriles, which can be protonated to form [M+H]⁺ ions.

In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity.

Table 3: Notional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 128.1 (Calculated for [C₇H₁₃NO + H]⁺) |

| Product Ions (m/z) | Fragmentation of the ethoxy and isopropyl groups would yield characteristic ions. |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. netlify.app

In the ¹H NMR spectrum, the protons adjacent to the oxygen of the ethoxy group and the chiral center will exhibit characteristic downfield shifts. libretexts.org The coupling patterns (splitting) of the signals will provide information about the connectivity of the atoms.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. researchgate.net The chemical shifts of the carbons bonded to the nitrogen of the nitrile group and the oxygen of the ether group will be particularly informative. pressbooks.pub

Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet |

| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet |

| CH (isopropyl) | 1.9 - 2.1 | Multiplet |

| CH₂ (ethoxy) | 3.5 - 3.8 | Quartet |

| CH₃ (ethoxy) | 1.2 - 1.4 | Triplet |

| CH (chiral center) | 4.0 - 4.2 | Doublet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (isopropyl) | 18 - 22 |

| CH (isopropyl) | 30 - 35 |

| CH₂ (ethoxy) | 65 - 70 |

| CH₃ (ethoxy) | 14 - 16 |

| CH (chiral center) | 60 - 65 |

| C≡N (nitrile) | 118 - 122 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is primarily used to identify the functional groups present in a molecule. acs.org For this compound, these techniques are particularly useful for confirming the presence of the nitrile and ether functionalities.

The IR spectrum will show a characteristic strong and sharp absorption band for the C≡N stretch of the nitrile group. spectroscopyonline.com The C-O-C stretching vibration of the ether linkage will also give rise to a strong absorption in the fingerprint region. pressbooks.pub

Raman spectroscopy provides complementary information. The C≡N stretch is also readily observable in the Raman spectrum. morressier.com

Table 6: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2240 - 2260 (strong, sharp) libretexts.org | 2240 - 2260 (strong) |

| Ether (C-O-C) | Asymmetric Stretch | 1080 - 1150 (strong) | Weakly active |

| Alkane (C-H) | Stretch | 2850 - 3000 | 2850 - 3000 |

Computational and Theoretical Chemistry Investigations of 2 Ethoxy 3 Methylbutanenitrile

Quantum Chemical Calculations for Reactivity and Energetics

Quantum chemical calculations are fundamental in predicting the electronic structure, stability, and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), are used to model reaction energies and pathways.

Density Functional Theory (DFT) Applications to Reaction Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the thermodynamics of chemical reactions, such as reaction enthalpies and activation energies. For 2-Ethoxy-3-methylbutanenitrile, specific DFT studies on its reaction energetics are not present in the surveyed literature.

Generally, such a study would involve calculating the optimized geometries and electronic energies of reactants, transition states, and products for reactions involving the nitrile or ethoxy groups. This could include, for example, hydrolysis of the nitrile group or substitution reactions at the alpha-carbon. The reactivity of nitriles can be modulated by adjacent electron-withdrawing or donating groups, a factor that DFT calculations can quantify. nih.gov For instance, studies on other nitriles have used DFT to understand reaction mechanisms and selectivity, but these have not included this compound. rsc.orgacs.orgacs.orgtandfonline.com

Elucidation of Potential Energy Surfaces for Transformations

A Potential Energy Surface (PES) maps the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states, and the lowest energy paths for chemical transformations. There are no specific studies that have elucidated the potential energy surfaces for transformations of this compound.

A computational investigation would typically explore reaction coordinates for processes like isomerization, dissociation, or cycloaddition. For example, a study on the isomerization of other organic molecules has shown how reaction pathways can bifurcate on the PES, leading to multiple products from a single transition state. acs.org Such an analysis for this compound would provide a deep understanding of its reaction mechanisms.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides insight into the conformational flexibility, solvation properties, and transport phenomena of chemical systems. No specific molecular dynamics simulation studies have been published for this compound.

An MD study on this compound could, for example, investigate its behavior in different solvents, predicting properties like its diffusion coefficient or radial distribution functions. Such simulations are valuable for understanding how the ethoxy group influences solubility and interactions with other molecules. Studies on other ethoxy-containing compounds have used MD to understand their conformational dynamics and interactions with biological targets, demonstrating the potential of this method. vulcanchem.comnih.govresearchgate.netnih.gov

Structure-Reactivity Relationship Predictions via Computational Models

Computational models are often used to predict the reactivity of a series of related compounds, establishing a Quantitative Structure-Reactivity Relationship (QSRR). These models correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed reactivity. There are no specific QSRR studies featuring this compound.

To build such a model, this compound could be included in a larger dataset of related nitriles. Computational descriptors like the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various thermodynamic properties would be calculated. nih.gov These descriptors would then be statistically correlated with experimental reaction rates to create a predictive model for the reactivity of other, similar compounds.

Research on Derivatives and Analogues of 2 Ethoxy 3 Methylbutanenitrile

Structural Modifications and Their Impact on Chemical Properties and Reactivity

The primary structural modification in 2-ethoxy-3-methylbutanenitrile, when compared to its parent cyanohydrin, is the replacement of a hydroxyl (-OH) group with an ethoxy (-OCH₂CH₃) group. This seemingly simple substitution has profound effects on the molecule's chemical properties and reactivity due to altered electronic and steric characteristics.

Electronic Effects: The oxygen atom in the ethoxy group is electron-withdrawing through an inductive effect (-I effect), which can influence the electron density of the rest of the molecule. This can render the adjacent methine proton slightly more acidic and can impact the electrophilicity of the nitrile carbon. The presence of the ether linkage, as opposed to a hydroxyl group, eliminates the possibility of the molecule acting as a hydrogen bond donor at that position, although it can still act as a hydrogen bond acceptor.

Steric Effects: The ethyl group of the ethoxy moiety is significantly bulkier than the hydrogen atom of a hydroxyl group. This increased steric hindrance can impede the approach of nucleophiles or reagents to the adjacent nitrile functional group, potentially slowing down reaction rates compared to the less hindered parent cyanohydrin.

Impact on Physical Properties: The change from a hydroxyl to an ethoxy group significantly alters the physical properties. The ability to act as a hydrogen bond donor is lost, which generally leads to a lower boiling point compared to the parent cyanohydrin. Furthermore, the introduction of the ethyl group increases the molecule's lipophilicity, leading to altered solubility characteristics, with better solubility in non-polar organic solvents and reduced solubility in water.

Interactive Data Table: Impact of Hydroxyl to Ethoxy Substitution

| Property | Parent Cyanohydrin (2-Hydroxy-3-methylbutanenitrile) | This compound | Impact of Modification |

| Hydrogen Bonding | Donor and Acceptor | Acceptor only | Reduced intermolecular forces |

| Polarity | High | Moderate | Decreased polarity |

| Solubility in Water | Higher | Lower | Increased lipophilicity |

| Solubility in Org. Solvents | Lower | Higher | Increased lipophilicity |

| Reactivity of O-group | Can be deprotonated, protonated | Generally unreactive ether linkage | Ether acts as a protecting group |

| Steric Hindrance | Low | Moderate | Increased steric bulk near the nitrile |

Comparative Studies with Parent Cyanohydrins and Related Ethers

A comparative analysis of this compound with its parent cyanohydrin, 2-hydroxy-3-methylbutanenitrile (B103398), highlights significant differences in reactivity.

Parent Cyanohydrin (2-Hydroxy-3-methylbutanenitrile): The parent compound is a classic cyanohydrin, typically formed from the reaction of isobutyraldehyde (B47883) with a cyanide source. The presence of both a hydroxyl and a nitrile group on the same carbon makes it a versatile synthetic intermediate. d-nb.info The hydroxyl group can be involved in a variety of reactions, including esterification and oxidation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.org The cyanohydrin itself is in equilibrium with the starting aldehyde and cyanide, a reaction that is reversible. libretexts.org

This compound (An O-Alkylated Ether): In this ether derivative, the ethoxy group is generally unreactive under conditions that would transform a hydroxyl group. docbrown.info It effectively functions as a "protected" version of the cyanohydrin. This modification prevents reactions such as oxidation or esterification at this position and stabilizes the molecule, preventing reversion to the aldehyde and cyanide.

The reactivity of the nitrile group is also modulated. While it can still undergo typical nitrile reactions, the rate and conditions required may differ. The electronic effect of the adjacent ethoxy group can alter the electrophilicity of the nitrile carbon. Nucleophilic attack at the nitrile carbon is a key reaction pathway for nitriles, leading to the formation of imines, which can then be hydrolyzed to ketones or reduced to amines. chemistrysteps.comlibretexts.org The steric bulk of the ethoxy group, compared to the hydroxyl group, can hinder the approach of nucleophiles, potentially requiring more forcing reaction conditions.

Interactive Data Table: Comparative Reactivity

| Reaction Type | 2-Hydroxy-3-methylbutanenitrile (Parent Cyanohydrin) | This compound (Ether Derivative) | Key Difference |

| Reversion | Can revert to isobutyraldehyde and HCN | Stable; reversion is blocked | Ether linkage is more stable than hemiacetal-like cyanohydrin |

| Reaction at O-Group | Can be esterified, oxidized, or deprotonated | Ether is largely unreactive | Hydroxyl group is a reactive functional group |

| Nitrile Hydrolysis | Hydrolyzes to form an α-hydroxy carboxylic acid | Hydrolyzes to form an α-ethoxy carboxylic acid | The nature of the alpha-substituent on the product differs |

| Nitrile Reduction | Reduces to form a β-amino alcohol | Reduces to form a β-amino ether | The product retains the respective oxygen-containing group |

| Reaction with Grignards | Complex reactions possible due to the acidic proton | Reacts at the nitrile to form a ketone after hydrolysis | Absence of the acidic -OH proton simplifies the reaction pathway |

Synthesis and Characterization of Novel this compound Derivatives

While specific literature on the synthesis of a wide range of derivatives from this compound is not abundant, the known reactivity of the nitrile functional group allows for the prediction of several novel derivatives. The primary routes for derivatization would involve transformations of the nitrile moiety.

Synthesis of Derivatives: The synthesis of this compound itself likely proceeds via the ethoxylation of 2-hydroxy-3-methylbutanenitrile. Once formed, its derivatives can be synthesized through several key reactions:

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-ethoxy-3-methylbutan-1-amine. libretexts.org

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions with heating, the nitrile can be hydrolyzed to produce 2-ethoxy-3-methylbutanoic acid. libretexts.org

Formation of Ketones: Reaction with organometallic reagents, such as Grignard reagents (R-MgBr), followed by an aqueous workup, can convert the nitrile group into a ketone, yielding various 1-(1-ethoxy-2-methylpropyl) ketones. chemistrysteps.com

Interactive Data Table: Potential Synthetic Derivatives

| Starting Material | Reagent(s) | Product Class | Example Derivative Name |

| This compound | 1. LiAlH₄, 2. H₂O | Primary Amine | 2-Ethoxy-3-methylbutan-1-amine |

| This compound | H₃O⁺, heat | Carboxylic Acid | 2-Ethoxy-3-methylbutanoic acid |

| This compound | 1. CH₃MgBr, 2. H₃O⁺ | Ketone | 3-Ethoxy-4-methyl-2-pentanone |

Characterization of Novel Derivatives: The characterization of any newly synthesized derivatives would rely on standard spectroscopic techniques to confirm their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for identifying the number and types of protons and carbons. For example, in the amine derivative, the appearance of a new signal for the -CH₂NH₂ group would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the transformation of the nitrile group. The characteristic sharp peak for the C≡N stretch (around 2220-2260 cm⁻¹) would disappear and be replaced by new peaks, such as N-H stretches for an amine (around 3300-3500 cm⁻¹) or a broad O-H stretch for a carboxylic acid (around 2500-3300 cm⁻¹).

Mass Spectrometry (MS): MS would be used to determine the molecular weight of the new derivative, confirming that the expected chemical transformation has occurred.

Applications in Advanced Organic Synthesis and Materials Science

2-Ethoxy-3-methylbutanenitrile as a Chiral Building Block in Complex Molecule Synthesis

The development of complex molecular architectures, particularly for pharmaceuticals and agrochemicals, often relies on the use of chiral building blocks to ensure stereochemical control. Commercial suppliers recognize this compound as a chiral building block, indicating its availability in an enantiomerically enriched form. The presence of a stereocenter at the carbon bearing the ethoxy and nitrile groups makes it a valuable precursor.

The nitrile group can be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, or tetrazoles, through well-established chemical reactions. The adjacent ethoxy group can influence the reactivity and stereoselectivity of these transformations. For instance, its electronic and steric properties can direct the approach of reagents, potentially leading to high diastereoselectivity in subsequent reaction steps. This controlled introduction of new stereocenters is a cornerstone of modern asymmetric synthesis, allowing for the efficient construction of molecules with precise three-dimensional arrangements.

Integration into Specialty Chemical Production Pathways

The applications for this compound extend into the realm of specialty chemical production. Specialty chemicals are valued for their performance or function rather than their composition alone, and intermediates like this nitrile are crucial for their synthesis. The reactivity of the nitrile group combined with the stability and solubility characteristics imparted by the ethoxy and isobutyl groups makes it a candidate for creating tailored molecules.

Its likely derivation from the ethoxylation of a cyanohydrin precursor suggests a synthetic pathway that could be scaled for industrial purposes. In specialty applications, it could serve as an intermediate in the production of unique solvents, coatings, or polymers where specific physical properties are required. The branched structure can influence properties like viscosity and thermal stability in a final product.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The synthesis of molecules with potential therapeutic uses is a primary focus of medicinal chemistry. Nitrile-containing compounds are significant starting materials for creating pharmacologically relevant heterocyclic scaffolds, which form the core of many drugs. Structures like oxazoles, tetrazoles, and various nitrogen-containing ring systems are accessible from nitrile precursors.

This compound is noted for its potential application in the pharmaceutical sector. The nitrile group can be a key element in cycloaddition reactions or multi-component reactions to build these heterocyclic systems. For example, the conversion of a nitrile to a tetrazole ring is a common strategy in drug design to create a bioisostere for a carboxylic acid group, which can improve the metabolic stability and cell permeability of a drug candidate. The specific "2-ethoxy-3-methyl" fragment of the molecule can be incorporated into the final scaffold, influencing its binding affinity and pharmacological profile at a target receptor.

Future Directions and Emerging Research Avenues for 2 Ethoxy 3 Methylbutanenitrile

Unexplored Synthetic Routes and Catalytic Approaches

The synthesis of α-alkoxy nitriles like 2-ethoxy-3-methylbutanenitrile traditionally relies on methods that can have limitations, such as the use of hazardous cyanide sources or harsh reaction conditions. beilstein-journals.orgmdpi.comresearchgate.net Modern synthetic chemistry offers several promising, yet largely unexplored, avenues for creating this specific structure with greater efficiency, safety, and selectivity.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis and electro-organic synthesis represent green and powerful strategies for forming C-C and C-CN bonds under mild conditions. sioc-journal.cnrsc.orgrsc.org These methods avoid harsh reagents and can offer unique reactivity. beilstein-journals.orgsioc-journal.cn For instance, photoredox catalysis has been successfully used for the α-cyanation of amines and the decarboxylative cyanation of carboxylic acids. sioc-journal.cnrsc.org Similarly, electrochemical methods can drive the synthesis of nitriles from alcohols or aldehydes, minimizing waste and avoiding toxic oxidants. rsc.orgrsc.orgresearchgate.netsioc-journal.cn Applying these techniques to a precursor of this compound, such as an appropriate alcohol or carboxylic acid, could provide a more sustainable and efficient synthetic route.

Advanced Catalytic Systems: The development of novel catalysts offers another significant research direction. Boron Lewis acid catalysis has recently been shown to enable the direct cyanation of alcohols using isonitriles as a safer cyanide source. mdpi.com Furthermore, cobalt-based heterogeneous catalysts have proven effective in the α-alkylation of nitriles with alcohols through a "borrowing hydrogen" methodology, which generates water as the only byproduct. researchgate.net Adapting such catalytic systems could allow for the direct and atom-economical synthesis of this compound from readily available precursors.

| Methodology | Potential Precursor | Key Advantages | Relevant Research Areas |

|---|---|---|---|

| Photoredox Catalysis | Alkyltrifluoroborates, Carboxylic Acids | Mild reaction conditions, high functional group tolerance, avoids toxic cyanide anions. sioc-journal.cnrsc.org | Direct C-H cyanation, decarboxylative cyanation. beilstein-journals.orgsioc-journal.cnnih.gov |

| Electrochemical Synthesis | Primary Alcohols, Aldehydes | Sustainable, minimal waste, avoids chemical oxidants, can be performed at room temperature. rsc.orgresearchgate.net | Oxidative amination of alcohols, domino oxidation-reduction sequences. rsc.orgrsc.org |

| Novel Lewis Acid Catalysis | Benzyl Alcohols | Use of safer cyanide sources (e.g., isonitriles), metal-free options. mdpi.com | B(C6F5)3-catalyzed transformations. mdpi.com |

| Heterogeneous Catalysis | Nitriles and Alcohols | Catalyst recyclability, high atom economy (water as byproduct). researchgate.netscirp.org | Borrowing hydrogen methodology, α-alkylation. researchgate.net |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize any synthetic route, a deep understanding of the reaction's kinetics, mechanism, and intermediates is crucial. Advanced spectroscopic probes that allow for real-time, in-situ monitoring are transforming the ability to gather this information. mt.com

In-situ Vibrational Spectroscopy (FTIR and Raman): Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring chemical transformations as they happen. acs.org In-situ FTIR-ATR (Attenuated Total Reflectance) can track the concentration of reactants, products, and key intermediates by observing their unique vibrational bands. mt.comirdg.org This provides rich kinetic data from a minimal number of experiments. mt.com

Raman spectroscopy is highly complementary to FTIR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. acs.org The nitrile group (–C≡N) has a strong and distinct Raman signal in a spectral region with few interferences, making it an excellent reporter group for monitoring reactions involving nitrile compounds. db-thueringen.deacs.org In-situ electrochemical Raman spectroscopy has even been used to study the behavior of nitrile groups on catalyst surfaces, providing insight into reaction mechanisms at the electrode-electrolyte interface. db-thueringen.deacs.org Applying these techniques to the synthesis of this compound would enable precise optimization of reaction conditions and a deeper mechanistic understanding.

| Spectroscopic Probe | Type of Information Provided | Advantages for Nitrile Synthesis | Limitations |

|---|---|---|---|

| In-situ FTIR-ATR | Reaction kinetics, intermediate detection, concentration profiles. mt.com | Excellent for tracking functional groups like carbonyls and hydroxyls in precursors. irdg.org Applicable to a wide range of reaction conditions. mt.com | Water can be a strong interferent; probe can be sensitive to harsh process environments. researchgate.net |

| In-situ Raman Spectroscopy | Kinetics, catalyst surface interactions, molecular structure changes. db-thueringen.de | Highly sensitive to the C≡N bond, providing a clear signal. acs.org Water is a weak Raman scatterer, allowing for analysis in aqueous media. acs.org | Fluorescence from impurities can sometimes overwhelm the Raman signal. |

| Deep UV Resonance Raman (DUVRR) | Simultaneous quantification of multiple species (substrates, products). researchgate.net | Enhanced signal for specific molecules, enabling monitoring of multi-step enzymatic conversions. researchgate.net | Requires specialized equipment; potential for sample degradation with high-energy UV light. |

| Activatable Raman Probes | Sensing of specific enzyme activities in real-time. acs.org | Can be designed with isotope-edited nitrile groups for multiplexed imaging of biocatalytic processes. acs.org | Requires synthesis of custom probes for each target reaction. |

Integration of Machine Learning in Predictive Chemistry for Nitrile Compounds

Property and Reactivity Prediction: Beyond synthesis planning, machine learning models can predict the physicochemical properties and reactivity of molecules. For nitrile compounds specifically, ML models have been developed to predict the substrate scope of enzymes like nitrilases, which are used in biocatalysis. nih.govosti.gov Other models, trained on spectral data, can predict the functional groups present in a molecule from its FTIR or mass spectrum, which could aid in reaction monitoring and quality control. rsc.org Applying these predictive models could help in anticipating the behavior of this compound in various chemical environments and in designing better biocatalytic or chemocatalytic production methods.

| Machine Learning Application | Model Type / Approach | Potential Impact on Nitrile Chemistry | Key Challenges |

|---|---|---|---|

| Retrosynthesis Planning | Template-based, Template-free (e.g., Seq2Seq, Transformers), Monte Carlo Tree Search. nih.govengineering.org.cn | Discovery of novel and more efficient synthetic routes to target nitriles. pharmafeatures.comchemical.ai | Accurate prediction of stereochemistry and reaction conditions remains a hurdle. pharmafeatures.com |

| Reaction Outcome Prediction | Graph Neural Networks (GNNs), Deep Neural Networks (DNNs). | Predicts product distribution, yield, and potential side reactions, enabling better experimental design. | Requires large, high-quality datasets for training; model accuracy depends on the diversity of the training data. |

| Substrate Scope Prediction | Logistic Regression, Random Forest, Support Vector Machines (SVMs). nih.govosti.gov | Identifies which nitrile compounds can be processed by specific enzymes, accelerating biocatalyst development. nih.gov | Model performance is highly dependent on the quality of experimental activity data and structural modeling. osti.gov |

| Spectral Analysis | Multi-layer Perceptron (MLP), Convolutional Neural Networks (CNNs). rsc.org | Automated, database-free identification of functional groups from raw spectral data (FTIR, MS). rsc.org | Performance can be lower for functional groups with less distinct spectral features, such as nitriles in some contexts. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for producing 2-Ethoxy-3-methylbutanenitrile with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyanation reactions. Key parameters include temperature control (60–80°C), pH adjustment (neutral to slightly basic), and solvents like ethanol or dimethyl sulfoxide (DMSO) to enhance reactant solubility. Reaction time must be optimized (e.g., 6–12 hours) to minimize side products like hydrolysis intermediates. Purification via fractional distillation or column chromatography is recommended to achieve >95% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 139 for [M+H]⁺) and fragmentation patterns to confirm structural motifs. Reference databases like NIST Chemistry WebBook can validate spectral matches .

- Nuclear Magnetic Resonance (NMR) : Use -NMR (CDCl₃, 400 MHz) to identify ethoxy (-OCH₂CH₃) and methyl branching signals (δ 1.2–1.4 ppm for CH₃ groups). -NMR resolves nitrile (δ 115–120 ppm) and quaternary carbons.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 220 nm) ensures purity assessment.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors.

- Waste Management : Segregate nitrile-containing waste and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. Collaborate with certified waste management services for environmentally compliant processing .

Advanced Research Questions

Q. How can isotopic labeling (e.g., or ) be integrated into the synthesis of this compound for mechanistic studies?

- Methodological Answer : Isotopomers are synthesized using labeled precursors. For example, -enriched acetonitrile can be reacted with diethyl chlorophosphate to generate phosphonoacetonitrile intermediates, which are further functionalized. Isotopic purity (>98%) requires careful purification via recrystallization or preparative HPLC. This approach aids in tracking reaction pathways using isotopic tracer techniques .

Q. What strategies resolve contradictions in kinetic data for nitrile hydrolysis or alkylation reactions involving this compound?

- Methodological Answer : Contradictions often arise from solvent effects or competing reaction mechanisms. To address this:

- Control Experiments : Compare reaction rates in polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents.

- Computational Modeling : Use density functional theory (DFT) to simulate transition states and identify dominant pathways (e.g., SN2 vs. radical mechanisms).

- In-situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates like iminoxyl radicals or cyanate ions .

Q. How does the steric and electronic environment of the ethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ethoxy group acts as an electron-donating substituent, stabilizing intermediates in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Steric hindrance from the methyl branch may reduce coupling efficiency. To mitigate this:

- Use bulky ligands (e.g., SPhos) to enhance catalyst turnover.

- Optimize reaction temperature (80–100°C) and base (e.g., K₂CO₃) to balance activation energy and side reactions .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., light, temperature, humidity)?

- Methodological Answer :

- Light Sensitivity : Store in amber glass vials at –20°C to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., molecular sieves) in storage containers to avoid hydrolysis to carboxylic acids.

- Thermal Stability : Accelerated aging studies (40–60°C for 30 days) with GC-MS analysis can quantify degradation products like 3-methylbutanenitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.